molecular formula C11H9N3O4 B1313687 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid CAS No. 69195-96-6

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

Cat. No. B1313687
CAS RN: 69195-96-6
M. Wt: 247.21 g/mol
InChI Key: AOEZXACMKKLMIY-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is a chemical compound with the linear formula C11H9N3O4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid can be represented by the SMILES string O=N+C1=C (C (O)=O)N=CN1CC2=CC=CC=C2 . This indicates the presence of a nitro group (NO2) and a carboxylic acid group (COOH) on the imidazole ring, and a benzyl group attached to one of the nitrogen atoms in the imidazole ring .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • Noncovalent Bonding in Organic Salts : 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid participates in forming various organic salts through noncovalent bonding with carboxylic acids, such as 2-methyl-2-phenoxypropanoic acid and α-ketoglutaric acid. These salts exhibit extensive hydrogen bonding, playing a crucial role in their crystal structures (Jin et al., 2015).

Synthesis and Chemical Transformations

  • Formation of Imidazole Derivatives : Research demonstrates the transformation of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid into various imidazole derivatives through processes like hydrolysis and Knoevenagel condensation (Vanelle et al., 2004).
  • Regioselective Alkylation : Studies show that 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid can undergo regioselective alkylation in acidic media, producing different isomers at varying temperatures (Rao et al., 1994).

Biological Applications

  • Synthesis of Physiologically Active Substances : Esters of 4(5)-nitromidazole-5(4)-carboxylic acid, a category including 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, are utilized as starting products for synthesizing various biologically active substances (Aleshina et al., 1972).

Medicinal Chemistry

  • β-Glucuronidase Inhibitory Activity : Derivatives of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid have been evaluated for their β-glucuronidase inhibitory activity, showing promising results with various synthetic derivatives demonstrating significant inhibitory effects. This suggests potential applications in medicinal chemistry (Salar et al., 2017).

Supramolecular Chemistry

  • **Supramolecular Synthons and Solid Forms**: The imidazole group in compounds like 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is studied for its role in the formation of supramolecular synthons. These synthons are crucial in developing new solid forms with optimized physicochemical properties, as demonstrated in studies involving benzoylmetronidazole, which is structurally related to 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid (Oliveira et al., 2019).

Future Directions

The future directions for research on 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid and other imidazole derivatives could include further exploration of their synthesis processes, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, given the broad range of biological activities exhibited by imidazole derivatives, there is potential for the development of new drugs based on these compounds .

properties

IUPAC Name

1-benzyl-5-nitroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEZXACMKKLMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456686
Record name 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

CAS RN

69195-96-6
Record name 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Hong - 1996 - search.proquest.com
… The oxidation" of the mixture of 95a and 95b with aqueous potassium permanganate proceeded to give a mixture of 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid (96a) and 1-benzyl-…
Number of citations: 0 search.proquest.com
VP Rajappan - 1998 - search.proquest.com
… 32a and 32b with aqueous potassium permanganate gave a mixture of 1-benzyl-5nitro-1H-imidazole-4-carboxylic acid (33a) and 1-benzyl-4-nitro-1H-imidazole-5carboxylic acid (33b). …
Number of citations: 2 search.proquest.com
RK Robins, GD Kini - The Chemistry of antitumour agents, 1990 - Springer
… This mixture, upon ozonolysis followed by peroxide oxidation, resulted in 1benzyl-5-nitro-1H-imidazole-4-carboxylic acid (90) and its other isomer …
Number of citations: 24 link.springer.com

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